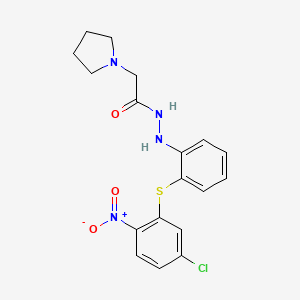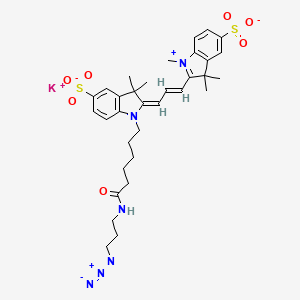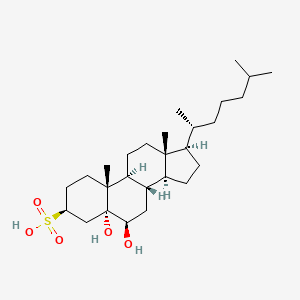
11|A-Hsd2-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11|A-Hsd2-IN-1 is a selective inhibitor of the enzyme 11 beta-hydroxysteroid dehydrogenase type 2 (11 beta-HSD2). This enzyme plays a crucial role in the metabolism of glucocorticoids and mineralocorticoids by converting active cortisol to its inactive form, cortisone . Inhibition of 11 beta-HSD2 can have significant implications for various physiological processes, including blood pressure regulation and metabolic functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11|A-Hsd2-IN-1 involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the core structure: This involves the construction of the core scaffold through a series of condensation and cyclization reactions.
Functionalization: Introduction of specific functional groups to enhance the selectivity and potency of the compound.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize impurities. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 11|A-Hsd2-IN-1 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of specific functional groups with others to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles or electrophiles under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further evaluated for their biological activity and selectivity .
Scientific Research Applications
11|A-Hsd2-IN-1 has a wide range of scientific research applications, including:
Mechanism of Action
11|A-Hsd2-IN-1 exerts its effects by selectively inhibiting the enzyme 11 beta-HSD2. This inhibition prevents the conversion of active cortisol to inactive cortisone, leading to increased local concentrations of cortisol. The elevated cortisol levels can modulate various physiological processes, including glucose metabolism, immune response, and blood pressure regulation . The molecular targets and pathways involved include the glucocorticoid receptor and mineralocorticoid receptor signaling pathways .
Comparison with Similar Compounds
Tanshinone IIA: A natural product with potent inhibitory activity against 11 beta-HSD1 but not 11 beta-HSD2.
Cryptotanshinone: Another natural product with selective inhibition of 11 beta-HSD1.
Curcumin Derivatives: Compounds like compound 6 and 11, which are selective inhibitors of 11 beta-HSD1.
Uniqueness of 11|A-Hsd2-IN-1: this compound is unique in its high selectivity for 11 beta-HSD2 over 11 beta-HSD1, making it a valuable tool for studying the specific role of 11 beta-HSD2 in various physiological and pathological processes . Its selectivity and potency distinguish it from other inhibitors that may target both 11 beta-HSD1 and 11 beta-HSD2 .
Properties
Molecular Formula |
C27H48O5S |
|---|---|
Molecular Weight |
484.7 g/mol |
IUPAC Name |
(3S,5R,6R,8S,9S,10R,13R,14S,17R)-5,6-dihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3-sulfonic acid |
InChI |
InChI=1S/C27H48O5S/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(28)27(29)16-19(33(30,31)32)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28-29H,6-16H2,1-5H3,(H,30,31,32)/t18-,19+,20+,21-,22+,23+,24-,25-,26-,27+/m1/s1 |
InChI Key |
WFUSDAHGNKNCKO-RUXQDQFYSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)S(=O)(=O)O)C)O)O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)S(=O)(=O)O)C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


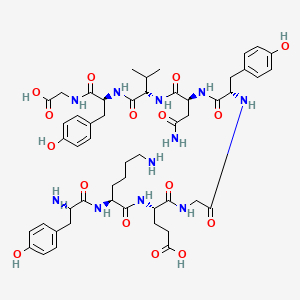
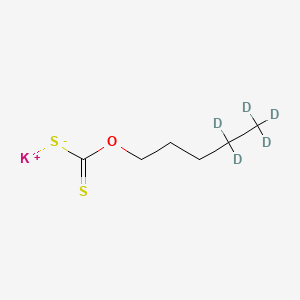
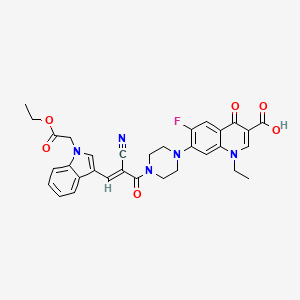
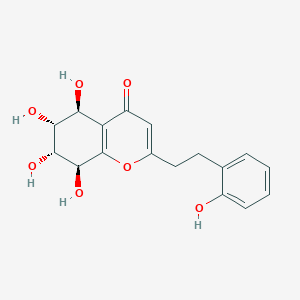


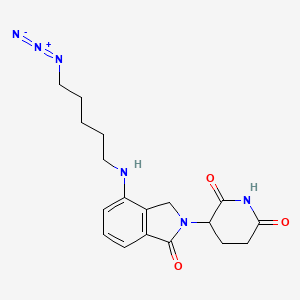
![1-[[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]phenyl]methyl]-5-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide](/img/structure/B12381166.png)
![fac-[Re(CO)3(L6)(H2O)][NO3]](/img/structure/B12381174.png)
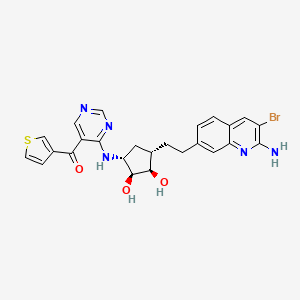
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(decyldisulfanyl)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12381182.png)
